1,4,5-Trimethylnaphthalene (1,4,5-TMN) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₄. It is a white crystalline solid with a melting point of 60 °C and a boiling point of 274 °C [Source: NIST Chemistry WebBook, National Institute of Standards and Technology ()]. While its natural occurrence is limited, 1,4,5-TMN has gained interest in various scientific research fields due to its unique properties.
One area of research exploring 1,4,5-TMN is its use as a building block in organic synthesis. Its aromatic structure and presence of methyl groups allow for various chemical transformations, enabling the creation of complex organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals [Source: PubChem, National Institutes of Health (.gov) ].
1,4,5-Trimethylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. It belongs to the naphthalene family, characterized by a fused bicyclic structure consisting of two aromatic rings. This compound is known for its three methyl groups located at the 1, 4, and 5 positions of the naphthalene framework, contributing to its chemical properties and reactivity. The compound appears as a colorless to pale yellow liquid at room temperature, with a boiling point of 145 °C and a melting point of 63 °C .
1,4,5-Trimethylnaphthalene can be synthesized through several methods:
These methods allow for the production of 1,4,5-trimethylnaphthalene in varying yields and purities depending on the reaction conditions employed.
1,4,5-Trimethylnaphthalene has several applications:
Interaction studies involving 1,4,5-trimethylnaphthalene focus primarily on its reactivity with other chemical species. Its ability to react with singlet oxygen suggests potential applications in photodynamic therapy and other oxidative processes. Additionally, studies on its interactions with biological systems are necessary to assess its safety and efficacy for potential therapeutic uses.
1,4,5-Trimethylnaphthalene shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Naphthalene | Base structure; no methyl groups | |
| 1-Methylnaphthalene | One methyl group at position 1 | |
| 2-Methylnaphthalene | One methyl group at position 2 | |
| 1,2-Dimethylnaphthalene | Two methyl groups at positions 1 and 2 | |
| 1,6-Dimethylnaphthalene | Two methyl groups at positions 1 and 6 |
The uniqueness of 1,4,5-trimethylnaphthalene lies in its specific arrangement of three methyl groups on the naphthalene structure. This configuration influences its physical properties and reactivity compared to other naphthalenes with fewer or differently positioned substituents.